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Introduction

The Z-Gly-Pro-AMC assay is a sensitive and widely used fluorometric method for measuring
the activity of post-proline cleaving peptidases. This assay utilizes the synthetic peptide
substrate Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC). Enzymatic cleavage of this
substrate at the C-terminal side of the proline residue releases the highly fluorescent molecule
7-amido-4-methylcoumarin (AMC). The rate of AMC liberation, measured by an increase in
fluorescence, is directly proportional to the enzymatic activity in the sample.

In the context of cell lysates, this assay is particularly valuable for studying the activity of two
primary enzymes: Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). Both
FAP and PREP are serine proteases implicated in a variety of physiological and pathological
processes, including cancer progression, fibrosis, and neurological disorders. Understanding
their activity in cellular models is crucial for basic research and the development of targeted
therapeutics.

This document provides detailed application notes and protocols for performing the Z-Gly-Pro-
AMC assay with cell lysates, including methods for differentiating between FAP and PREP
activity, presenting quantitative data, and visualizing relevant signaling pathways and
experimental workflows.
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Principle of the Assay

The core principle of the Z-Gly-Pro-AMC assay is the enzymatic hydrolysis of a fluorogenic
substrate. In its intact form, Z-Gly-Pro-AMC is non-fluorescent. Upon cleavage by a post-
proline cleaving enzyme present in the cell lysate, the fluorescent reporter molecule, 7-amido-
4-methylcoumarin (AMC), is released. The fluorescence of free AMC is detected at an
excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.
The rate of the increase in fluorescence intensity over time is a direct measure of the enzyme's
activity.

Data Presentation

Quantitative data from the Z-Gly-Pro-AMC assay should be meticulously organized to allow for
clear interpretation and comparison between different experimental conditions. The following
tables provide examples of how to structure such data.

Table 1: Specific Activity of FAP and PREP in Various Cancer Cell Lysates

Total Z-Gly-Pro-

FAP-specific PREP-specific
. AMC Cleavage o . o .

Cell Line . . Activity (RFU/min/ Activity (RFU/min/

Activity (RFU/min/ . )

. Mg protein) Mg protein)

Mg protein)
u87 (Glioblastoma) 150.5+12.3 125.2+10.1 253+2.2
NCI-H2228 (NSCLC) 85.2+7.9 70.1+6.5 151+14
SK-MEL-24

110.8 £ 95 95.7 + 8.3 151+1.2
(Melanoma)
PC3 (Prostate

20125 56+0.8 145+1.7
Cancer)
HCT116 (Colorectal

) 65.7+5.8 50.4+4.9 15.3+1.9

Carcinoma)
NCI-H226 (Lung
Squamous Cell 92.4+8.1 789+7.2 135+1.3

Carcinoma)
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Data are presented as mean * standard deviation from three independent experiments. FAP
and PREP specific activities are determined using selective inhibitors.

Table 2: Inhibition of FAP and PREP Activity by Specific Inhibitors in U87 Cell Lysates

FAP Activity (% of PREP Activity (% of

Inhibitor Concentration (nM)
Control) Control)

FAP Inhibitor (e.g.,

1 85.2+5.1 98.1+3.2
Talabostat)
10 45.7+3.9 95.6+2.8
100 51+0.8 923+4.1
PREP Inhibitor (e.g.,

10 97.4+45 75.3+6.2
S17092)
100 95.8+3.7 30.1+29
1000 93.2+4.38 87+1.1

Data are presented as mean + standard deviation. Control activity (100%) is the enzyme
activity in the absence of any inhibitor.

Experimental Protocols
Protocol 1: Preparation of Cell Lysates

o Cell Culture: Culture cells to 80-90% confluency in the appropriate growth medium.
e Cell Harvesting:

o For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline
(PBS). Add an appropriate volume of ice-cold Lysis Buffer and scrape the cells.

o For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C),
wash once with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.
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e Lysis Buffer Composition: 50 mM Tris-HCI (pH 7.5), 150 mM NacCl, 1% Triton X-100, and a
protease inhibitor cocktail (excluding serine protease inhibitors that might interfere with
FAP/PREP activity).

e Lysis: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

o Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular
debris.

o Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled
microcentrifuge tube. This is the cell lysate.

o Protein Quantification: Determine the total protein concentration of the lysate using a
standard method such as the bicinchoninic acid (BCA) assay.

o Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C for
future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Z-Gly-Pro-AMC Enzyme Activity Assay

o Reagent Preparation:

[e]

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 1 M NaCl, 1 mg/mL BSA.

o Z-Gly-Pro-AMC Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO.
Store in aliquots at -20°C, protected from light.

o Working Substrate Solution: Dilute the stock solution to the desired final concentration
(e.g., 100 pM) in Assay Buffer immediately before use.

o AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-
methylcoumarin in DMSO for generating a standard curve.

o (Optional) Inhibitor Stock Solutions: Prepare stock solutions of specific FAP and PREP
inhibitors in DMSO.

e Assay Procedure:
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o Plate Setup: Use a black, flat-bottom 96-well plate for fluorescence measurements.

o Enzyme Addition: Add a specific amount of cell lysate (e.g., 10-50 pg of total protein) to
each well. Adjust the volume with Assay Buffer to a final volume of 50 pL.

o Blank/Control Wells:
» Substrate Blank: 50 pL of Assay Buffer without cell lysate.

» Lysate Blank: 50 pL of cell lysate without the substrate (to account for background
fluorescence of the lysate).

o (Optional) Inhibitor Wells: Pre-incubate the cell lysate with the desired concentration of a
specific FAP or PREP inhibitor for 15-30 minutes at 37°C before adding the substrate.

o Reaction Initiation: To start the reaction, add 50 pL of the working substrate solution to
each well. The final volume in each well will be 100 pL.

o Fluorescence Measurement: Immediately place the plate in a fluorescence microplate
reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of
30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of
~380 nm and an emission wavelength of ~460 nm.

o Data Analysis:
o Subtract the fluorescence of the appropriate blank wells from the sample readings.

o Determine the initial reaction velocity (Vo) from the linear portion of the fluorescence
versus time plot (RFU/min).

o Normalize the activity to the amount of protein in each well to obtain the specific activity
(RFU/min/pg protein).

o (Optional) Use an AMC standard curve to convert the fluorescence units to the amount of
product formed (pmol/min/pg protein).

Protocol 3: Differentiating FAP and PREP Activity
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Since Z-Gly-Pro-AMC is a substrate for both FAP and PREP, their individual contributions to
the total activity in a cell lysate must be determined using specific inhibitors.

» Perform three sets of parallel experiments:

o Total Activity: Measure the Z-Gly-Pro-AMC cleavage activity in the cell lysate without any
inhibitors.

o PREP Activity: Measure the activity in the presence of a potent and selective FAP inhibitor
(e.g., Talabostat). The remaining activity will be attributable to PREP.

o FAP Activity: Measure the activity in the presence of a potent and selective PREP inhibitor
(e.g., S17092). The remaining activity will be attributable to FAP.

o Calculate specific activities:
o FAP-specific activity = Total activity - Activity in the presence of the FAP inhibitor.

o PREP-specific activity = Total activity - Activity in the presence of the PREP inhibitor.

Visualizations
Signaling Pathways

Fibroblast Activation Protein (FAP) is known to influence several signaling pathways that are
critical in the tumor microenvironment, promoting cancer cell proliferation, invasion, and
angiogenesis.[1][2] Key downstream targets of FAP signaling include the PI3K/AKT, RAS/ERK,
and SHH/GLI pathways.[2]
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Caption: FAP-mediated signaling pathways in the tumor microenvironment.

Prolyl Endopeptidase (PREP) is primarily involved in the maturation and degradation of
neuropeptides and peptide hormones, thereby modulating various physiological processes.[3]
It is also implicated in the inositol signaling pathway.[4]
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Caption: Role of PREP in neuropeptide processing and inositol signaling.

Experimental Workflow

The following diagram illustrates the overall workflow for conducting the Z-Gly-Pro-AMC assay
with cell lysates.
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4. (Optional) Inhibitor Incubation
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Caption: Experimental workflow for the Z-Gly-Pro-AMC assay with cell lysates.

Conclusion

The Z-Gly-Pro-AMC assay is a powerful tool for quantifying the activity of post-proline cleaving
enzymes like FAP and PREP in cell lysates. By following the detailed protocols outlined in
these application notes, researchers can obtain reliable and reproducible data. The ability to
differentiate between FAP and PREP activity using specific inhibitors is critical for accurately
interpreting results and understanding the specific roles of these enzymes in cellular
processes. The provided templates for data presentation and visualizations of signaling
pathways and workflows offer a comprehensive framework for reporting and interpreting the
findings from this assay, making it an invaluable technique for both fundamental research and
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Z-Gly-Pro-AMC Assay with Cell Lysates: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580624#z-gly-pro-amc-assay-with-cell-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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